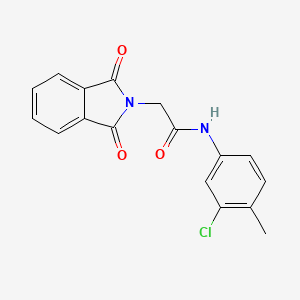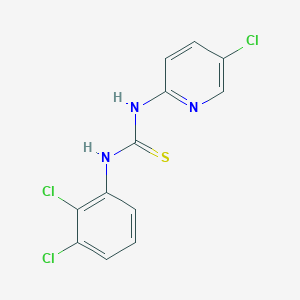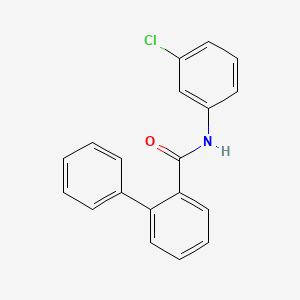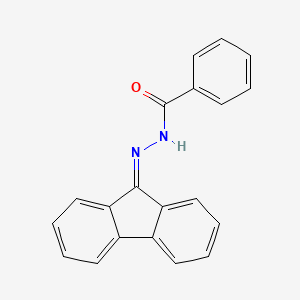![molecular formula C13H15N3OS B5845128 N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. CB-13 is a member of the aminoalkylindole family of cannabinoids and is structurally similar to the well-known cannabinoid, THC.
Mécanisme D'action
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide binds to the CB2 receptor, leading to the activation of downstream signaling pathways. This activation has been shown to modulate the release of cytokines and chemokines, which are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide is its selectivity for the CB2 receptor, which may allow for more targeted therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its anticancer properties. Finally, there is a need for long-term safety studies to determine the potential risks associated with its use.
Méthodes De Synthèse
The synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 2-cyanophenylhydrazine with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to form the carbonothioyl group.
Applications De Recherche Scientifique
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to act as a selective agonist for the CB2 receptor. The CB2 receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and immune function.
Propriétés
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)7-12(17)16-13(18)15-11-6-4-3-5-10(11)8-14/h3-6,9H,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGHLLCXXOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)




![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)



![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)